molecular formula C7H5BrCl2O3S B2354457 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride CAS No. 1208076-81-6

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride

Cat. No.: B2354457
CAS No.: 1208076-81-6
M. Wt: 319.98
InChI Key: BMMQIGAWULPNOY-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-5-chloro-2-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride
  • 2-Methoxybenzenesulfonyl chloride

Uniqueness

4-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-bromo-5-chloro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMQIGAWULPNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208076-81-6
Record name 4-bromo-5-chloro-2-methoxybenzene-1-sulfonyl chloride
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